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molecular formula C15H10FNO3 B8354962 Methyl 2-(4-fluorophenyl)benzoxazole-7-carboxylate

Methyl 2-(4-fluorophenyl)benzoxazole-7-carboxylate

Cat. No. B8354962
M. Wt: 271.24 g/mol
InChI Key: WEXJSYJMZNBZBL-UHFFFAOYSA-N
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Patent
US07781430B2

Procedure details

2-(4-Fluorophenyl)benzoxazole-7-carboxylic acid was prepared via the lithium hydroxide mediated hydrolysis of methyl 2-(4-fluorophenyl)benzoxazole-7-carboxylate as described in Step B of Example 14. This material was obtained in quantitative yield as a white solid: 1H NMR (500 MHz, DMSO-d6) δ 8.25 (dd, J=14.8, 8.9 Hz, 2H), 8.07 (dd, J=13.1, 1.6 Hz, 1H), 7.92 (dd, J=13.1, 1.6 Hz, 1H), 7.51 (m, 3H); MS (ESI) m/z 258 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:11][C:12]3[C:18]([C:19]([O:21]C)=[O:20])=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)=[CH:6][CH:5]=1>>[F:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[O:11][C:12]3[C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was obtained in quantitative yield as a white solid

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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